5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine
Overview
Description
5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine: is an organic compound with the molecular formula C21H27NO2 and a molecular weight of 325.44 g/mol . This compound is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a phenoxy group containing two tert-butyl groups at the 2 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 2,4-di-tert-butylphenol with a suitable halogenating agent to introduce a halogen atom at the desired position.
Coupling Reaction: The phenoxy intermediate is then coupled with 5-acetyl-2-bromopyridine under basic conditions to form the desired product. Common reagents for this step include palladium catalysts and bases such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The acetyl group in 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted phenoxy and pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound serves as a scaffold for designing new pharmaceuticals with potential therapeutic applications.
Biological Probes: It is used in the development of probes for studying biological processes and molecular interactions.
Industry:
Polymer Production: The compound is utilized in the synthesis of specialty polymers with unique mechanical and thermal properties.
Coatings and Adhesives: It is used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions and influencing the reactivity and selectivity of the catalyst. In biological systems, it may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2-(2,4-Di-tert-butylphenoxy) pyridine: Lacks the acetyl group, resulting in different reactivity and applications.
5-Acetyl-2-phenoxypyridine: Lacks the tert-butyl groups, affecting its steric and electronic properties.
2-(2,4-Di-tert-butylphenoxy) acetophenone: Contains a phenyl ring instead of a pyridine ring, leading to different chemical behavior.
Uniqueness: 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine is unique due to the combination of its acetyl, phenoxy, and pyridine moieties, which confer specific reactivity and versatility in various applications. The presence of tert-butyl groups enhances its stability and steric hindrance, making it suitable for specialized uses in catalysis, material science, and drug development .
Properties
IUPAC Name |
1-[6-(2,4-ditert-butylphenoxy)pyridin-3-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14(23)15-8-11-19(22-13-15)24-18-10-9-16(20(2,3)4)12-17(18)21(5,6)7/h8-13H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWRIMLJVMJIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181177 | |
Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607436-59-8 | |
Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1607436-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-[2,4-Bis(1,1-dimethylethyl)phenoxy]-3-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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